

theoretical mass and molecular formula of 5'-Hydroxyphenyl Carvedilol-d5

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Compound of Interest

Compound Name: 5'-Hydroxyphenyl Carvedilol-d5

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In-Depth Technical Guide: 5'-Hydroxyphenyl Carvedilol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the theoretical mass, molecular formula, and relevant biological pathways of **5'-Hydroxyphenyl Carvedilol-d5**. It also includes detailed experimental protocols for the analysis of Carvedilol and its metabolites, designed to assist researchers in their drug development and analysis efforts.

Core Compound Data

The following table summarizes the key quantitative data for **5'-Hydroxyphenyl Carvedilol-d5** and its parent compounds.

Compound	Molecular Formula	Theoretical Mass (Da)	Molar Mass (g/mol)
Carvedilol	C ₂₄ H ₂₆ N ₂ O ₄	406.1893	406.48
5'-Hydroxyphenyl Carvedilol	C ₂₄ H ₂₆ N ₂ O ₅	422.1842	422.47
5'-Hydroxyphenyl Carvedilol-d5	C ₂₄ H ₂₁ D ₅ N ₂ O ₅	427.2156	427.51

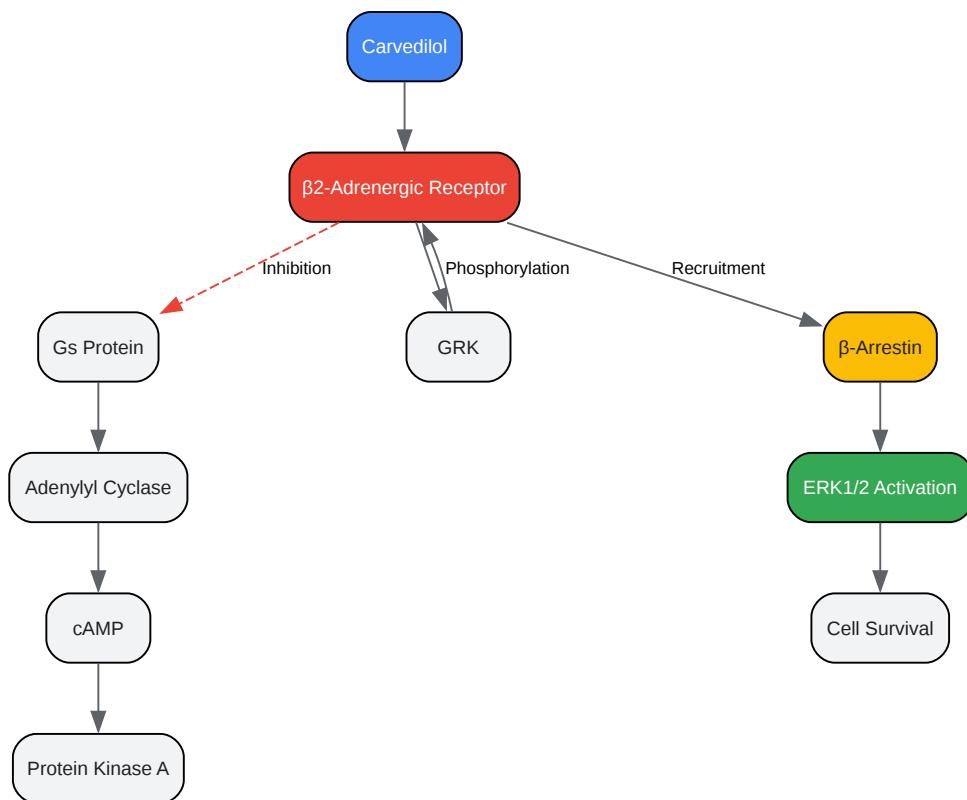
Note: The theoretical mass is the monoisotopic mass calculated using the atomic mass of the most abundant isotopes. The molar mass represents the weighted average of all naturally occurring isotopes.

Signaling Pathways of Carvedilol and its Metabolites

Carvedilol exhibits a unique pharmacological profile, acting as a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist. Its therapeutic effects, particularly in heart failure, are attributed to its multifaceted signaling mechanisms, which include biased agonism at the $\beta 2$ -adrenergic receptor and potent antioxidant activity, a property enhanced in its hydroxylated metabolites.

Beta-Adrenergic Receptor Signaling Cascade

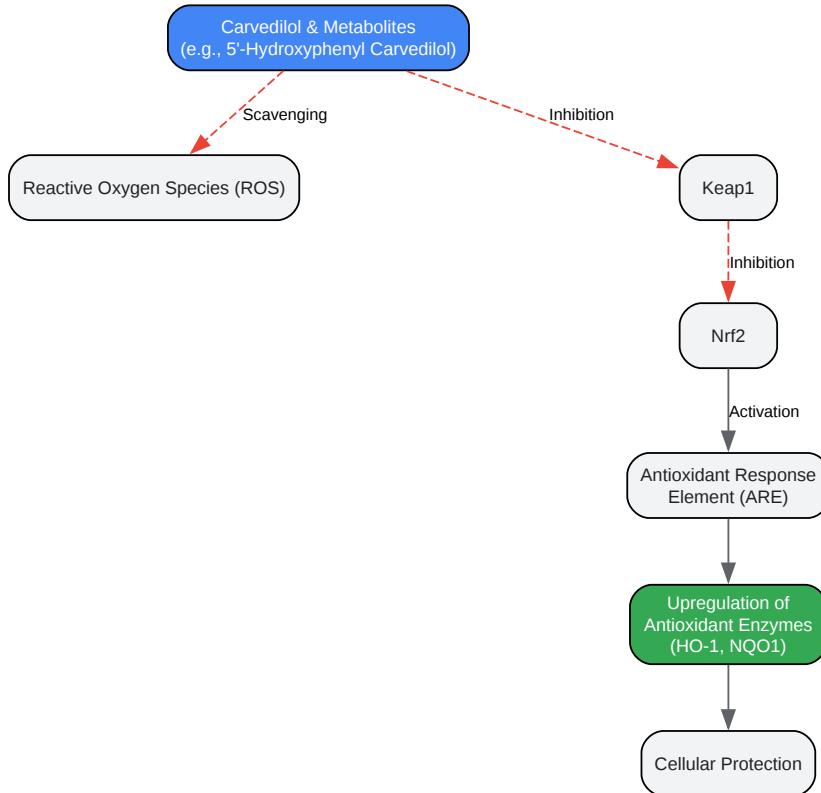
Carvedilol demonstrates biased agonism at the $\beta 2$ -adrenergic receptor ($\beta 2$ AR). While it acts as an inverse agonist for the Gs-protein-dependent adenylyl cyclase pathway, thereby reducing cyclic AMP (cAMP) production, it simultaneously stimulates β -arrestin-mediated signaling. This leads to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is implicated in cell survival and proliferation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

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Carvedilol's Biased Agonism at the β_2 -Adrenergic Receptor.

Antioxidant Signaling Pathway

Carvedilol and its metabolites, particularly the hydroxylated forms like 5'-Hydroxyphenyl Carvedilol, possess significant antioxidant properties.^[5] These compounds can directly scavenge reactive oxygen species (ROS) and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.^[6] This leads to the upregulation of antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), providing cellular protection against oxidative stress.^[6]



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Antioxidant Signaling Pathway of Carvedilol and its Metabolites.

Experimental Protocols

The following section details established methodologies for the extraction and quantification of Carvedilol and its metabolites from biological matrices, primarily human plasma.

Method 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This method is suitable for the simultaneous quantification of Carvedilol and its hydroxylated metabolites.

1. Sample Preparation: Solid-Phase Extraction (SPE)

- Cartridge Conditioning: Condition Oasis MCX cartridges (30 mg, 1 cc) with 2 mL of methanol followed by 2 mL of Milli-Q water.
- Sample Loading: To 500 μ L of human plasma, add an internal standard (e.g., abacavir). Load the prepared plasma sample onto the conditioned cartridge.
- Washing: Wash the cartridge with 1 mL of 0.1 N HCl in water, followed by 1 mL of Milli-Q water.
- Elution: Elute the analytes with 2 mL of 2% ammonia in methanol.
- Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in 250 μ L of the mobile phase.

2. Chromatographic Conditions

- HPLC System: A system equipped with a binary pump, autosampler, and column oven.
- Column: Discovery C8 (50 \times 4.6 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water (e.g., starting with 70:30 v/v).
- Flow Rate: 0.7 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 40°C.

3. Mass Spectrometric Detection

- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:
 - Carvedilol: To be optimized based on the specific instrument.
 - 4'-Hydroxyphenyl Carvedilol: To be optimized based on the specific instrument.
 - 5'-Hydroxyphenyl Carvedilol: To be optimized based on the specific instrument.
 - Internal Standard (Abacavir): To be optimized based on the specific instrument.

Method 2: Liquid-Liquid Extraction (LLE) followed by HPLC-UV

This method is a cost-effective alternative for the quantification of Carvedilol.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 1 mL of plasma, add an internal standard (e.g., carbamazepine).
- Add 5 mL of ethyl acetate and vortex for 2 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
- Reconstitute the residue in the mobile phase.

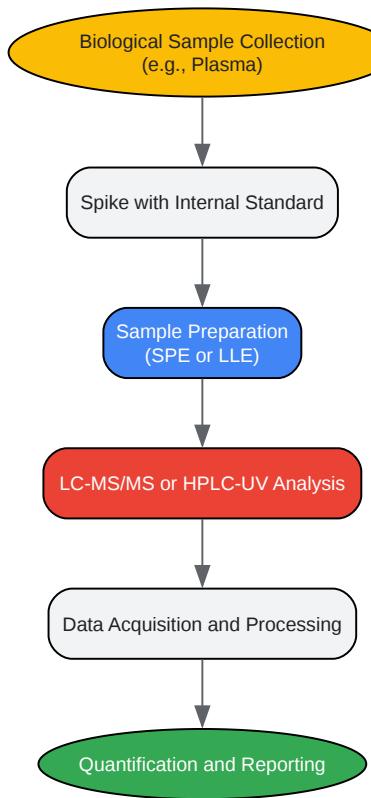
2. Chromatographic Conditions

- HPLC System: A standard HPLC system with a UV detector.
- Column: Hypersil BDS C18 (250 × 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile (60:40 v/v).
- Flow Rate: 1 mL/min.
- Injection Volume: 50 μ L.

- Detection: UV at 242 nm.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the bioanalysis of Carvedilol and its metabolites.



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References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive Assay for Carvedilol in Tablets and Spiked Human Plasma Using a Flow-Injection Chemiluminometric Method - PMC [pmc.ncbi.nlm.nih.gov]
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